molecular formula C17H25ClN2O4S B4146218 1-[3-(4-Chlorophenyl)sulfanylpropyl]-4-ethylpiperazine;oxalic acid

1-[3-(4-Chlorophenyl)sulfanylpropyl]-4-ethylpiperazine;oxalic acid

Cat. No.: B4146218
M. Wt: 388.9 g/mol
InChI Key: CHBIWWNMDJGGPR-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenyl)sulfanylpropyl]-4-ethylpiperazine;oxalic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 4-chlorophenyl group attached to a thioether linkage, which is further connected to a propyl chain and an ethyl-substituted piperazine ring. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chlorophenyl)sulfanylpropyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps:

    Formation of the Thioether Linkage: The initial step involves the reaction of 4-chlorothiophenol with 3-chloropropylamine in the presence of a base such as sodium hydride. This results in the formation of 3-[(4-chlorophenyl)thio]propylamine.

    Piperazine Ring Formation: The next step involves the reaction of 3-[(4-chlorophenyl)thio]propylamine with 4-ethylpiperazine under reflux conditions in an aprotic solvent like dimethylformamide (DMF).

    Oxalate Salt Formation: Finally, the resulting compound is treated with oxalic acid to form the oxalate salt, which is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Utilizing large reactors to carry out the reactions under controlled temperature and pressure conditions.

    Purification: Employing techniques such as crystallization, filtration, and drying to obtain the pure compound.

    Quality Control: Ensuring the final product meets the required specifications through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chlorophenyl)sulfanylpropyl]-4-ethylpiperazine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-[3-(4-Chlorophenyl)sulfanylpropyl]-4-ethylpiperazine;oxalic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)sulfanylpropyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[(4-chlorophenyl)thio]propyl}-4-methylpiperazine oxalate
  • 1-{3-[(4-chlorophenyl)thio]propyl}-4-isopropylpiperazine oxalate

Uniqueness

1-[3-(4-Chlorophenyl)sulfanylpropyl]-4-ethylpiperazine;oxalic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the piperazine ring differentiates it from other similar compounds, potentially leading to variations in its reactivity and biological activity.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfanylpropyl]-4-ethylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2S.C2H2O4/c1-2-17-9-11-18(12-10-17)8-3-13-19-15-6-4-14(16)5-7-15;3-1(4)2(5)6/h4-7H,2-3,8-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBIWWNMDJGGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCSC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(4-Chlorophenyl)sulfanylpropyl]-4-ethylpiperazine;oxalic acid
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1-[3-(4-Chlorophenyl)sulfanylpropyl]-4-ethylpiperazine;oxalic acid
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1-[3-(4-Chlorophenyl)sulfanylpropyl]-4-ethylpiperazine;oxalic acid
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